molecular formula C13H12ClN3 B1488649 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1283887-49-9

2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1488649
CAS No.: 1283887-49-9
M. Wt: 245.71 g/mol
InChI Key: FWEGBQRGSLCRQU-UHFFFAOYSA-N
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Description

Product Overview 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1283887-49-9) is a high-purity chemical building block supplied for research and further manufacturing applications. With the molecular formula C 13 H 12 ClN 3 and a molecular weight of 245.71 g/mol, this compound features a unique hybrid structure combining a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold with a chloropyrazine moiety . Research Significance and Applications The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds and therapeutic agents . THIQ-based structures have demonstrated diverse pharmacological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, and anti-cancer properties, making them a focal point for developing new therapeutic candidates . The specific incorporation of a chloropyrazine group, as seen in this compound, is a common strategy in drug discovery to fine-tune molecular properties such as lipophilicity, solubility, and metabolic stability, and to provide a versatile handle for further synthetic modifications via cross-coupling reactions. This makes 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline a valuable intermediate for constructing novel compounds for structure-activity relationship (SAR) studies and high-throughput screening campaigns. Handling and Usage For Research and Further Manufacturing Use Only. This product is not intended for diagnostic or therapeutic use in humans. Please refer to the material safety data sheet (SDS) for safe handling and storage conditions.

Properties

IUPAC Name

2-(3-chloropyrazin-2-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c14-12-13(16-7-6-15-12)17-8-5-10-3-1-2-4-11(10)9-17/h1-4,6-7H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEGBQRGSLCRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered interest in medicinal chemistry due to its potential bioactive properties. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The presence of the chloropyrazinyl group is believed to enhance these activities by influencing the compound's interaction with biological targets.

Chemical Structure and Properties

  • IUPAC Name : 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
  • Molecular Formula : C13H12ClN3
  • Molecular Weight : 233.71 g/mol
  • Canonical SMILES : C1CN(CC2=CC=CC=C21)C3=CN=CC(=N3)Cl

The biological activity of 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It has been suggested that this compound can bind to receptors that mediate neurotransmission and other signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline exhibit significant anticancer properties. For instance:

StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Study 1: Anticancer Effects

A study published in Journal of Medicinal Chemistry demonstrated the efficacy of tetrahydroisoquinoline derivatives against various cancer cell lines. The results showed that the introduction of a chloropyrazinyl group significantly increased cytotoxicity compared to non-substituted derivatives.

Case Study 2: Neuroprotective Effects

In another study featured in Neuroscience Letters, researchers investigated the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could reduce apoptosis and promote cell survival through antioxidant mechanisms.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Formula Molar Mass (g/mol) LogP* Water Solubility (mg/mL)*
Target Compound C₁₃H₁₂ClN₃ 245.71 ~2.5 ~0.1 (low)
6,7-Dimethoxy-TIQ C₁₁H₁₅NO₂ 193.24 ~1.8 ~1.2 (moderate)
1MeTIQ C₁₀H₁₃N 147.22 ~2.1 ~0.5 (low)

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the construction of the tetrahydroisoquinoline core followed by substitution with the 3-chloropyrazin-2-yl moiety. The core strategy is based on:

  • Formation of the tetrahydroisoquinoline ring system via ring-closure reactions of phenethylamine derivatives.
  • Introduction of the chloropyrazinyl substituent through nucleophilic aromatic substitution or cross-coupling reactions.

Preparation of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold is commonly synthesized by intramolecular cyclization of phenethylamine derivatives with aldehydes or their reactive derivatives. According to a patent by Tanabe Seiyaku Co., Ltd., the key step involves:

  • Reacting a phenethylamine compound or its salt with an aldehyde compound or its reactive derivative.
  • The ring-closure reaction proceeds under controlled conditions to form the 1,2,3,4-tetrahydroisoquinoline structure.

Reaction Scheme:

Step Reactants Conditions Product
1 Phenethylamine derivative (II) Acidic or neutral medium Intermediate amine salt
2 Aldehyde compound (III) Heating, solvent (e.g., ethanol) 1,2,3,4-Tetrahydroisoquinoline (I)
  • Suitable salts of phenethylamine include hydrochloride, sulfate, hydrobromide, acetate, picrate, maleate, or tartrate salts.
  • The reaction is typically carried out under reflux conditions to promote cyclization efficiently.

Representative Experimental Data and Yields

Due to limited direct experimental data for this exact compound, data from closely related tetrahydroisoquinoline derivatives are summarized to provide insight into typical yields and conditions:

Step Yield (%) Temperature (°C) Solvent Notes
Ring-closure of phenethylamine 70-85 80-110 Ethanol, methanol Acidic or neutral conditions
Substitution with chloropyrazine 60-75 100-130 DMF, DMSO Requires inert atmosphere

Key Research Findings and Observations

  • The ring-closure step is highly dependent on the nature of the phenethylamine substituents and the aldehyde derivative used.
  • Salt formation of the phenethylamine improves solubility and reaction control, enhancing yields.
  • The chloropyrazinyl substitution is facilitated by the electron-deficient nature of the pyrazine ring, making nucleophilic aromatic substitution feasible.
  • Use of palladium-catalyzed cross-coupling methods can improve regioselectivity and reduce by-products.

Summary Table of Preparation Methods

Preparation Step Description Typical Conditions Yield Range (%)
1. Phenethylamine salt formation Conversion to acid salt to improve reactivity Acidic medium, room temp Quantitative
2. Ring-closure to tetrahydroisoquinoline Cyclization with aldehyde derivative Reflux in ethanol, 80-110°C 70-85
3. Substitution with 3-chloropyrazin-2-yl Nucleophilic aromatic substitution or cross-coupling 100-130°C, DMF/DMSO, Pd catalyst optional 60-75

Q & A

Q. What are the established synthetic routes for 2-(3-chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline?

The synthesis of this compound typically involves cyclization strategies or functional group transformations. Key methods include:

  • Epichlorohydrin-mediated cyclization : Reaction of diphenylamine derivatives with excess epichlorohydrin under heat, forming the tetrahydroisoquinoline core via N-(3-chloro-2-hydroxypropyl) intermediates .
  • Oxidative chlorination : Sodium hypochlorite (NaOCl) in tert-butanol efficiently introduces chlorine at the pyrazine moiety, achieving high yields .
  • Hydrazone-thiadiazole coupling : Reacting 3-formyl-2-chloroquinoline with oxamic acid thiohydrazides to form hydrazones, followed by cyclization to fused heterocycles .

Q. How is the structural integrity of this compound validated?

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 0.004 Å) and torsion angles, confirming the tetrahydroisoquinoline scaffold and substituent orientation .
  • Spectroscopic techniques : NMR and IR verify functional groups, while mass spectrometry confirms molecular weight (e.g., [M+H]⁺ peaks).
  • IUPAC nomenclature compliance : Ensures systematic naming, e.g., "2-(3-chloropyrazin-2-yl)" reflects substituent positions .

Q. What are common derivatization reactions for this compound?

  • Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups at the 7-position, yielding sulfonyl chloride derivatives (e.g., 7-chlorosulfonyl-2-trifluoroacetyl variants) .
  • Alkylation : Benzyl or methyl groups can be added to the nitrogen atom using alkyl halides under basic conditions .

Advanced Research Questions

Q. How can novel synthetic routes improve efficiency or selectivity?

  • Pummerer reaction : Utilizing sulfinyl precursors (e.g., N-(2-phenylsulfinylethyl) formamides) under acidic conditions generates thionium ions, enabling regioselective cyclization to tetrahydroisoquinolines .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (not directly evidenced but inferred from modern methodologies).

Q. What biological assays are relevant for studying its pharmacological potential?

  • Enzyme inhibition assays : Test interactions with targets like dipeptidyl peptidase IV (DPP-IV) using fluorogenic substrates .
  • Cytotoxicity screening : Evaluate anticancer activity via MTT assays against cell lines (e.g., HepG2 or MCF-7) .

Q. How does crystallography inform conformational analysis?

  • Intermolecular interactions : X-ray data reveal C–H···π and π–π stacking (e.g., C20···C16 distance = 3.456 Å), stabilizing the crystal lattice .
  • Torsional strain : Dihedral angles between the pyrazine and tetrahydroisoquinoline moieties indicate steric constraints .

Q. What structure-activity relationships (SAR) have been explored?

  • Chlorine position : 3-Chloropyrazine enhances electrophilicity, improving binding to enzymatic pockets .
  • Tetrahydroisoquinoline modifications : Phosphonic acid derivatives (e.g., 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid) exhibit altered bioactivity, suggesting polar groups modulate target affinity .

Q. How to resolve contradictions in synthetic yields or conditions?

  • Comparative analysis : Epichlorohydrin-based methods may require higher temperatures than NaOCl oxidation , impacting scalability.
  • Byproduct characterization : Use LC-MS to identify side products (e.g., over-oxidized species) and optimize stoichiometry.

Methodological Recommendations

  • For synthetic challenges : Prioritize NaOCl oxidation for reproducibility , but explore Pummerer reactions for novel analogs .
  • In SAR studies : Combine crystallography with docking simulations (if computational resources permit) to predict binding modes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
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2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline

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